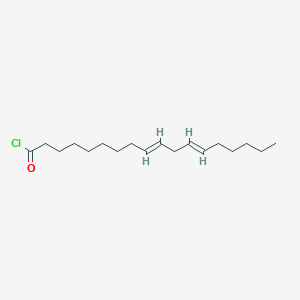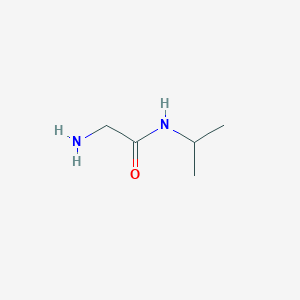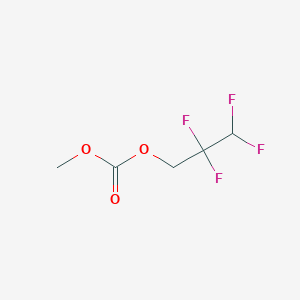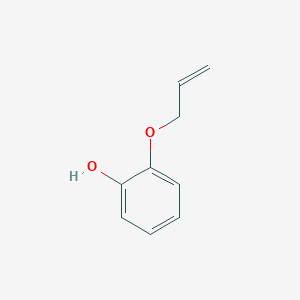
4'-Acetoxy-2,2,2,-trifluoroacetophenone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4’-Acetoxy-2,2,2,-trifluoroacetophenone is a chemical compound with the molecular formula C10H7F3O3 .
Molecular Structure Analysis
The molecular structure of 4’-Acetoxy-2,2,2,-trifluoroacetophenone consists of a phenyl ring with an acetoxy group at the 4’ position and a trifluoroacetyl group .Physical And Chemical Properties Analysis
4’-Acetoxy-2,2,2,-trifluoroacetophenone has a molecular weight of 232.16 . Other physical and chemical properties such as melting point, boiling point, and density are not detailed in the available resources .Wissenschaftliche Forschungsanwendungen
Green Chemistry Applications
4'-Acetoxy-2,2,2-trifluoroacetophenone and related compounds have been investigated for their potential in green chemistry applications. A study by Yadav and Joshi (2002) explored a green route for the acylation of resorcinol with acetic acid, highlighting the use of benign acylating agents and reusable catalysts in the synthesis of commercially important intermediates, aligning with the principles of green chemistry (Yadav & Joshi, 2002).
Polymer Science
In polymer science, the compound has been utilized in the synthesis of novel fluorinated polyimides, demonstrating outstanding mechanical properties and thermal stability. This was illustrated in the work by Yin et al. (2005), where a new fluorinated aromatic diamine monomer was synthesized, leading to the creation of fluorine-containing polyimides with good solubility and excellent thermal properties (Yin et al., 2005).
Molecular Recognition
The compound's role in molecular recognition, especially in the binding and sensing of anions, has been highlighted in research. Kim et al. (2003) developed a novel trifluoroacetophenone-based binding motif for recognizing anions through reversible formation of anion-ionophore adducts stabilized by intramolecular hydrogen bonding, enhancing binding affinity (Kim et al., 2003).
Safety And Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
[4-(2,2,2-trifluoroacetyl)phenyl] acetate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7F3O3/c1-6(14)16-8-4-2-7(3-5-8)9(15)10(11,12)13/h2-5H,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSQIFOBBBRZIR-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OC1=CC=C(C=C1)C(=O)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.16 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,2,2-Trifluoroacetyl)phenyl acetate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

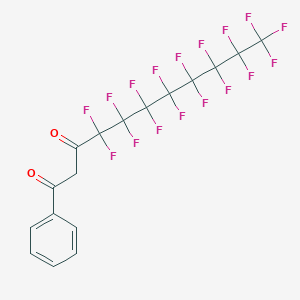
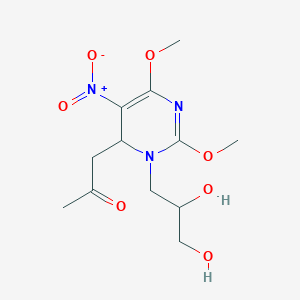
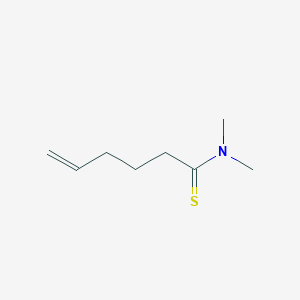
![6-Chloroimidazo[1,2-a]pyridine-8-carboxylic acid](/img/structure/B117471.png)
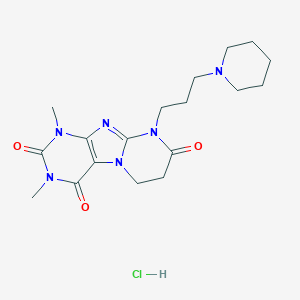
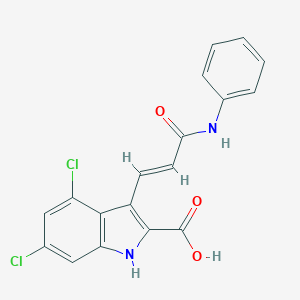
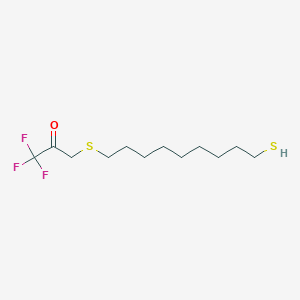
![3,6-Dimethylpyrido[2,3-b]pyrazin-2(1H)-one](/img/structure/B117486.png)
![[[o-(Allyloxy)phenoxy]methyl]oxirane](/img/structure/B117487.png)
